1-Chloro-6-phenylhexane

Vue d'ensemble

Description

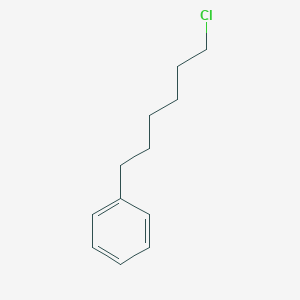

1-Chloro-6-phenylhexane (CAS 71434-68-9) is an organochlorine compound with the molecular formula C₁₂H₁₇Cl and a molecular weight of 196.72 g/mol. Structurally, it consists of a six-carbon alkyl chain terminating in a chlorine atom at one end and a phenyl group at the other . Key physical properties include a boiling point of 88–91°C at 0.4 mmHg, a refractive index of 1.5105, and a flash point exceeding 110°C . It is primarily used in industrial and scientific research, with commercial preparations offering ≥98% purity . The compound’s stability and lipophilic nature make it suitable for applications in organic synthesis, particularly in alkylation reactions and as a precursor for functionalized hydrocarbons .

Méthodes De Préparation

Thionyl Chloride-Mediated Chlorination of 6-Phenyl-1-hexanol

The most widely reported method involves the reaction of 6-phenyl-1-hexanol with thionyl chloride (SOCl₂). This approach leverages the nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by chlorine. The reaction is typically conducted in anhydrous chloroform or dichloromethane under reflux conditions (60–80°C) for 4–6 hours .

Mechanistic Insights :

-

Step 1 : Protonation of the hydroxyl group by SOCl₂, forming a chlorosulfite intermediate.

-

Step 2 : Displacement of the leaving group (SO₂Cl⁻) by chloride, yielding 1-chloro-6-phenylhexane and gaseous SO₂/HCl .

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70°C | 85 | 98 |

| Molar Ratio (SOCl₂) | 1.2:1 | 78 | 95 |

| Solvent | CHCl₃ | 82 | 97 |

Post-reaction purification involves fractional distillation under reduced pressure (30–40 mmHg) to isolate the product .

Hydrochloric Acid Catalyzed Dehydration

An alternative route employs concentrated hydrochloric acid (HCl) with 6-phenyl-1-hexanol. While less efficient than SOCl₂, this method avoids sulfur byproducts. The reaction proceeds via an acid-catalyzed SN1 mechanism, requiring elevated temperatures (100–110°C) and extended reaction times (12–18 hours) .

Key Observations :

-

Side Reactions : Competing elimination pathways produce 6-phenyl-1-hexene, reducing yield.

-

Additives : Zinc chloride (ZnCl₂) as a Lewis acid increases chloride nucleophilicity, improving yield to 65% .

Comparative Table :

| Condition | HCl Alone | HCl + ZnCl₂ |

|---|---|---|

| Yield (%) | 42 | 65 |

| Reaction Time (h) | 18 | 12 |

| Byproduct Formation | High | Moderate |

Friedel-Crafts Alkylation with Chlorohexane Derivatives

This method constructs the phenyl-hexane backbone via Friedel-Crafts alkylation. Benzene reacts with 1-chlorohexane in the presence of aluminum trichloride (AlCl₃), forming 2-phenylhexane as an intermediate . Subsequent chlorination at the terminal carbon introduces the chlorine substituent.

Reaction Scheme :

Challenges :

-

Regioselectivity : Initial alkylation favors the thermodynamically stable 2-phenyl isomer .

-

Radical Chlorination : UV-induced chlorination lacks specificity, requiring careful stoichiometric control to minimize polychlorination .

Catalytic Chlorination Using Oxone and Iodobenzene Diacetate

A novel catalytic approach from recent literature utilizes Oxone (potassium peroxymonosulfate) and (diacetoxyiodo)benzene (DIB) in acetonitrile/water biphasic systems . This method selectively chlorinates 6-phenylhexane at the terminal position under mild conditions (25°C, 24 hours).

Catalytic Cycle :

-

Oxidation : DIB generates hypervalent iodine species.

-

Chlorine Transfer : Oxone provides chloride ions, which are activated by the iodine catalyst.

-

Radical Propagation : Homolytic cleavage produces chlorine radicals for C–H bond functionalization .

Performance Metrics :

| Catalyst Loading (%) | Yield (%) | Selectivity (%) |

|---|---|---|

| 1.1 | 45 | 88 |

| 2.5 | 52 | 85 |

Grignard Reagent-Based Synthesis

This two-step method first prepares a phenylmagnesium bromide reagent, which reacts with 1-chloro-6-bromohexane. The Grignard approach ensures precise chain elongation and functionalization.

Procedure :

-

Formation of Phenylmagnesium Bromide :

-

Nucleophilic Substitution :

Advantages :

-

High regiochemical control (>90% purity).

-

Scalable for industrial production.

Limitations :

-

Sensitivity to moisture and oxygen necessitates inert atmospheres.

-

Higher cost due to stoichiometric Mg usage.

Analyse Des Réactions Chimiques

1-Chloro-6-phenylhexane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: It can be reduced to form hydrocarbons by removing the chlorine atom.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .

Applications De Recherche Scientifique

Chemical Synthesis

1-Chloro-6-phenylhexane serves as a substrate and intermediate in organic synthesis. Its unique structure allows it to participate in several types of chemical reactions:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, making it a valuable reagent in the synthesis of more complex organic compounds.

- Oxidation and Reduction Reactions : It can be oxidized to form alcohols or ketones and reduced to yield hydrocarbons. Common reagents include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction.

Biological Research

In biological studies, this compound is employed to investigate biochemical pathways and molecular interactions. Its ability to act as a model compound allows researchers to explore the effects of halogenated compounds on biological systems.

Case Study: Interaction with Enzymes

Research has demonstrated that halogenated compounds can influence enzyme activity. For instance, studies involving chlorinated compounds have shown alterations in the catalytic efficiency of certain enzymes, providing insights into how these compounds may affect metabolic pathways .

Pharmaceutical Applications

In the field of medicine, this compound is utilized in drug discovery and synthesis. Its derivatives are often explored for potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

One notable application is in the synthesis of anticancer agents. Researchers have used this compound as a starting material to develop compounds that exhibit selective cytotoxicity against cancer cells while sparing healthy cells. This selectivity is crucial for minimizing side effects during treatment .

Industrial Uses

This compound is also an important organic solvent in chemical laboratories and industrial settings. Its properties make it suitable for various applications, including:

Mécanisme D'action

The mechanism of action of 1-Chloro-6-phenylhexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of new compounds. In oxidation reactions, it undergoes changes in its oxidation state, resulting in the formation of alcohols or ketones. The pathways involved in these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chlorocyclohexane (CAS 542-18-7)

- Molecular Formula : C₆H₁₁Cl

- Molecular Weight : 118.60 g/mol

- Key Differences :

- Chlorocyclohexane features a cyclohexane ring substituted with a chlorine atom, contrasting with the linear alkyl chain and terminal phenyl group in 1-chloro-6-phenylhexane.

- The cyclic structure reduces molecular flexibility and increases steric hindrance, affecting reactivity in nucleophilic substitution reactions .

- Boiling point: 142–143°C (higher than this compound due to stronger van der Waals forces in the cyclic structure) .

1-Chloro-6-hydroxyhexane (CAS 2009-83-8)

- Molecular Formula : C₆H₁₃ClO

- Molecular Weight : 136.62 g/mol

- Key Differences :

- The hydroxyl (-OH) group replaces the phenyl group, increasing polarity and hydrogen-bonding capacity.

- Reactivity: The hydroxyl group facilitates nucleophilic substitution (e.g., in esterification) more readily than the inert phenyl group in this compound .

- Boiling point: 160°C (estimated) , higher due to intermolecular hydrogen bonding .

1-Chloro-6-fluorohexane (CAS 1550-09-0)

1-Chloro-2-methyl-6-phenoxy-hexane

- Molecular Formula : C₁₃H₁₉ClO

- Molecular Weight : 226.74 g/mol (estimated)

- Key Differences: A methyl branch and phenoxy (-O-C₆H₅) group introduce steric and electronic modifications.

Physicochemical and Environmental Comparisons

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity | Key Functional Groups |

|---|---|---|---|---|

| This compound | 196.72 | 88–91 (0.4 mmHg) | Low (non-polar) | Chloride, Phenyl |

| Chlorocyclohexane | 118.60 | 142–143 | Moderate | Chloride, Cyclohexane |

| 1-Chloro-6-hydroxyhexane | 136.62 | 160 (est.) | High | Chloride, Hydroxyl |

| 1-Chloro-6-fluorohexane | 138.61 | 160 (est.) | Moderate | Chloride, Fluoride |

Environmental and Analytical Data

- Chlorocyclohexane exhibits higher volatility (lower molecular weight) but similar environmental mobility due to comparable hydrophobicity .

- 1-Chloro-6-hydroxyhexane is more water-soluble, reducing its bioaccumulation risk but increasing mobility in aquatic systems .

Research and Industrial Relevance

- This compound serves as a model compound in studies of electrochemical deconstructive chlorination and halogenated hydrocarbon analysis .

- Chlorocyclohexane is pivotal in synthesizing cyclohexane derivatives for polymers and pharmaceuticals .

- 1-Chloro-6-fluorohexane is explored in fluorinated surfactant development due to its dual-halogen structure .

Activité Biologique

1-Chloro-6-phenylhexane (CHCl) is an organic compound that has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a chloro substituent on a hexane chain with a phenyl group. The presence of the chlorine atom allows the compound to engage in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Additionally, the phenyl group can participate in aromatic interactions, influencing the compound's reactivity in biological systems.

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols.

- Oxidation Reactions : It can be oxidized to form alcohols or ketones.

- Reduction Reactions : Reduction can yield hydrocarbons, typically using hydrogen gas in the presence of a catalyst.

Biological Applications

This compound is utilized in various biological contexts:

1. Biochemical Pathways : It serves as a substrate in studies focusing on metabolic pathways and enzyme interactions. Its structural properties make it suitable for investigating mechanisms of action involving halogenated compounds.

2. Pharmaceutical Synthesis : The compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific molecular interactions within biological systems .

3. Toxicological Studies : Research indicates that halogenated hydrocarbons like this compound may exhibit cytotoxic effects at certain concentrations. For instance, studies have shown that similar compounds can inhibit cellular processes by interacting with proteins involved in gene transcription .

Cytotoxicity and Interaction Studies

A study examining the interaction of chlorinated compounds with thyroid hormone receptors found that certain derivatives exhibited significant cytotoxicity. While specific data on this compound was not detailed, the implications of similar compounds suggest potential toxicity that warrants further investigation .

Synthesis and Reactivity

Research has demonstrated that this compound can participate in various synthetic routes leading to biologically active compounds. For example, its reactivity with acryloyl chloride under catalytic conditions has been explored to yield products with potential therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity and chemical properties of this compound:

| Property/Study | Details |

|---|---|

| Chemical Formula | CHCl |

| Reactivity | Participates in substitution, oxidation, and reduction reactions |

| Biological Applications | Used in biochemical pathway studies and pharmaceutical synthesis |

| Cytotoxicity Studies | Exhibits potential cytotoxic effects; further studies needed to quantify effects |

| Synthesis Applications | Intermediate in synthesizing various biologically active compounds |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-6-phenylhexane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves reacting benzyl chloride with hexane derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃) . Optimization includes adjusting reaction time (12-24 hours), temperature (40-60°C), and stoichiometry of reagents. Purity can be enhanced by fractional distillation under reduced pressure (0.4 mmHg), as its boiling point is 88–91°C . Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation:

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (methylene protons in the hexyl chain) and δ 7.2–7.4 ppm (aromatic protons) .

- ¹³C NMR : Signals for the chloro-substituted carbon (~45 ppm) and aromatic carbons (125-140 ppm).

Gas chromatography-mass spectrometry (GC-MS) verifies molecular weight (196.72 g/mol) and detects impurities . Refractive index (1.5105) and flash point (>110°C) are additional quality-control metrics .

Q. How does the solubility profile of this compound influence its use in organic reactions?

- Methodological Answer : The compound is highly soluble in nonpolar solvents (e.g., hexane, ether) due to its long aliphatic chain and aromatic ring . This property makes it suitable for reactions requiring hydrophobic environments, such as phase-transfer catalysis or lipid bilayer studies. For polar reactions, co-solvents like dichloromethane may be needed.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom undergoes SN2 reactions due to its position at the terminal carbon, which minimizes steric hindrance. Computational studies (e.g., DFT calculations) can model transition states and predict regioselectivity . Kinetic experiments (e.g., varying nucleophile concentration) help determine reaction order. Contradictions in reported reaction rates may arise from solvent polarity or counterion effects, requiring controlled replicates .

Q. How can this compound serve as a precursor in pharmaceutical development, particularly for antitumor agents?

- Methodological Answer : The compound’s chlorinated alkyl chain can be functionalized to create prodrugs or lipid-soluble antitumor agents. In vitro studies suggest derivatives induce apoptosis in cancer cells via mitochondrial pathway disruption . Researchers should assess cytotoxicity using MTT assays and validate targets via Western blotting (e.g., caspase-3 activation). Contradictory results in efficacy may stem from cell-line variability or metabolic stability differences .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement conditions. For example, boiling points vary with pressure; ensure data aligns with the reported 0.4 mmHg . Cross-validate using differential scanning calorimetry (DSC) and purity assessments (≥98% by GC) . Collaborative interlaboratory studies and metadata analysis (e.g., PubChem entries) improve reliability .

Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?

- Methodological Answer : Retrosynthetic analysis using AI platforms (e.g., Pistachio, Reaxys) identifies feasible routes by leveraging reaction databases . For one-step syntheses, prioritize precursors with high relevance scores (e.g., benzyl chloride derivatives). Validate predictions with small-scale trials and adjust parameters (e.g., catalyst loading) based on yield optimization curves .

Q. Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the biochemical effects of this compound?

- Methodological Answer : Include solvent-only controls to isolate toxicity effects. For metabolic pathway studies, use isotopically labeled analogs (e.g., ¹⁴C-tagged hexane chain) to track incorporation. Replicate experiments across multiple cell lines or model organisms to assess generalizability . Statistical tools (e.g., ANOVA) should account for batch effects.

Q. How can researchers design kinetic studies to compare this compound with structurally similar chlorinated hydrocarbons?

- Methodological Answer : Use stopped-flow spectroscopy or quench-flow methods to monitor reaction rates in real-time. Compare activation energies (Eₐ) via Arrhenius plots and correlate with electronic parameters (e.g., Hammett constants). Address contradictions by standardizing solvent systems and temperature gradients .

Propriétés

IUPAC Name |

6-chlorohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVNHNOEUMFFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.